molecular formula C26H24ClN3O2S B11586495 2-(benzylsulfanyl)-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11586495
M. Wt: 478.0 g/mol
InChI Key: RXJMHWXZYCGADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The starting materials often include benzyl mercaptan, 4-chlorobenzaldehyde, and various quinoline derivatives. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinoline ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C26H24ClN3O2S

Molecular Weight

478.0 g/mol

IUPAC Name

2-benzylsulfanyl-5-(4-chlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H24ClN3O2S/c1-26(2)12-18-21(19(31)13-26)20(16-8-10-17(27)11-9-16)22-23(28-18)29-25(30-24(22)32)33-14-15-6-4-3-5-7-15/h3-11,20H,12-14H2,1-2H3,(H2,28,29,30,32)

InChI Key

RXJMHWXZYCGADM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.